molecular formula C14H16ClN5OS B6624689 [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone

[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone

Cat. No.: B6624689
M. Wt: 337.8 g/mol
InChI Key: ZIXHNDDQWXDLDE-UHFFFAOYSA-N
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Description

[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone is a complex organic compound featuring a pyrimidine ring substituted with a chlorine atom, a piperazine ring, and a thiazole ring with methyl groups

Properties

IUPAC Name

[4-(5-chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c1-9-12(18-10(2)22-9)14(21)20-5-3-19(4-6-20)13-11(15)7-16-8-17-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXHNDDQWXDLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)C3=NC=NC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with a chlorinated pyrimidine precursor, the pyrimidine ring is synthesized through a series of nucleophilic substitution reactions.

    Piperazine Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking the chlorinated pyrimidine.

    Thiazole Ring Formation: The thiazole ring is synthesized separately and then coupled with the piperazine-pyrimidine intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing the chlorine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated pyrimidine ring, where various nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dechlorinated pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone is investigated for its potential as a pharmacophore. It may exhibit various biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a key enzyme in a metabolic pathway or act as an agonist/antagonist at a receptor site .

Comparison with Similar Compounds

Similar Compounds

    [4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone: Similar structure but with a different substitution pattern on the pyrimidine ring.

    [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-2-yl)methanone: Similar structure but with a different substitution pattern on the thiazole ring.

Uniqueness

The unique combination of the pyrimidine, piperazine, and thiazole rings in [4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone provides distinct chemical properties and biological activities. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development .

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